Product packaging for Fmoc-Pro-Pro-Pro-OH(Cat. No.:CAS No. 134303-96-1)

Fmoc-Pro-Pro-Pro-OH

Cat. No.: B566628
CAS No.: 134303-96-1
M. Wt: 531.609
InChI Key: JYDDNDUWEXGYKC-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Pro-Pro-Pro-OH (CAS 134303-96-1) is an Fmoc-protected oligoproline tripeptide that serves as a critical building block in solid-phase peptide synthesis (SPPS) . Its primary research value lies in its ability to readily adopt a polyproline type II (PPII) helix conformation. This left-handed helical structure is a key structural motif in proteins and is essential for studying various biological processes, including protein-protein interactions , signal transduction, and the development of collagen mimics. In Fmoc-SPPS, the compound functions as a structured intermediate. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminal amine, preventing unwanted side reactions during the stepwise construction of the peptide chain on a solid resin support. This protecting group is stable under the coupling conditions but can be cleanly removed with a mild base like piperidine when the next amino acid needs to be coupled. The compound is also valuable for creating custom peptide libraries for high-throughput screening in drug discovery and for investigating advanced synthesis methodologies, such as electrochemical peptide synthesis . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33N3O6 B566628 Fmoc-Pro-Pro-Pro-OH CAS No. 134303-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDDNDUWEXGYKC-GSDHBNRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Exploration of Electrochemical Peptide Synthesis for Fmoc-Oligoprolines

Electrochemical peptide synthesis is an emerging field offering a greener alternative to conventional methods by reducing reliance on stoichiometric coupling reagents, thereby minimizing chemical waste researchgate.net. Research has demonstrated the feasibility of applying electrochemical techniques to the synthesis of peptides utilizing Fmoc-protected amino acids. Specifically, studies have explored the use of Fmoc-Pro-OH in biphasic electrochemical peptide synthesis systems sigmaaldrich.comrsc.org. While this methodology is generally adaptable to various Fmoc-protected amino acids, the incorporation of proline residues, and consequently oligoprolines such as Fmoc-Pro-Pro-Pro-OH, can present unique challenges. These challenges are often attributed to the inherent steric hindrance associated with proline's pyrrolidine (B122466) ring, which may necessitate the use of slightly increased quantities of reagents and electrical current to achieve efficient peptide bond formation sigmaaldrich.comrsc.org.

Advancements in electrochemical peptide synthesis have focused on optimizing coupling reagents to enhance efficiency, particularly for sterically demanding amino acids and the synthesis of complex oligopeptides. The development and application of electron-rich triaryl phosphines have shown promise in improving reaction efficiency, enabling successful electrochemical peptide synthesis for sterically hindered amino acids and previously challenging oligopeptide sequences nih.gov. This ongoing research aims to refine electrochemical protocols, making them more robust and broadly applicable to a wider range of peptide sequences, including those rich in proline.

Table 1: Electrochemical Synthesis Considerations for Fmoc-Pro-OH

Observation/ParameterTypical RequirementUnderlying Reason
Reagent/ElectricitySlightly excessiveSteric hindrance of proline residue

Analytical Methodologies for Synthetic Purity and Reaction Monitoring

Ensuring the synthetic purity and effectively monitoring the reaction progress of Fmoc-oligoprolines like this compound are critical for generating high-quality peptide products. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used for assessing the purity of synthesized peptides and their intermediates. For Fmoc-protected amino acids, typical specifications often indicate purity levels exceeding 99.0% by HPLC, with Thin-Layer Chromatography (TLC) serving as a complementary method for rapid, qualitative assessments during synthesis sigmaaldrich.com.

Beyond basic purity checks, advanced analytical methodologies are employed to monitor reaction kinetics and detect potential impurities or structural deviations. Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as 31P NMR, is valuable for confirming the selective transformation of reagents, for instance, monitoring the conversion of phosphines to phosphine (B1218219) oxides during electrochemical coupling reactions rsc.org. NMR spectroscopy is also indispensable for analyzing stereoelectronic and steric effects on peptide conformation, providing crucial insights into the structural integrity of the synthesized product nih.gov. In scenarios involving complex syntheses or potential peptide aggregation, standard coupling tests (e.g., ninhydrin, TNBS) may yield unreliable results, underscoring the need for more robust analytical approaches to accurately gauge reaction completion and purity biotage.com. The meticulous detection and quantification of epimerization and other side-products are paramount aspects of reaction monitoring, often detailed in research findings through quantitative data presentations mdpi.com.

Table 2: Key Analytical Techniques for Fmoc-Oligoproline Synthesis

Analytical TechniquePrimary Application in Peptide SynthesisSpecific Relevance to this compound
HPLCPurity assessment of intermediates and final products; quantification of impurities.Crucial for determining the purity of this compound and detecting related impurities.
TLCRapid qualitative assessment of reaction progress and purity.Useful for quick checks during synthesis steps.
NMR SpectroscopyStructural elucidation, confirmation of reaction completion, monitoring reagent transformation, assessing stereochemistry and conformation.Can confirm the integrity of the Pro-Pro-Pro sequence and monitor specific reaction steps in electrochemical synthesis.
Mass Spectrometry (MS)Molecular weight determination, confirmation of sequence, detection of modifications and impurities.Essential for verifying the mass of this compound and identifying any byproducts.

Compound List:

this compound

Fmoc-Pro-OH

Fmoc-protected amino acids

Oligoprolines

Electron-rich triaryl phosphines

Phosphines

Phosphine oxides

Ninhydrin

TNBS

Conformational Analysis and Intramolecular Interactions

Polyproline Helix Conformations (PPI and PPII) in Triproline Structures

Proline-containing peptides are known to adopt specific helical structures, primarily the polyproline type I (PPI) and polyproline type II (PPII) helices. Triproline sequences, such as that found in Fmoc-Pro-Pro-Pro-OH, can exhibit characteristics of these helices, with the specific conformation often dependent on the solvent environment and other factors.

The PPI helix is a compact, right-handed helix characterized by all s-cis peptide bonds and backbone dihedral angles of approximately (φ, ψ, ω) = (−75°, 160°, 0°) nih.govbionity.complos.org. In contrast, the PPII helix is an extended, left-handed helix featuring all s-trans peptide bonds with dihedral angles around (φ, ψ, ω) = (−75°, 145°, 180°) nih.govbionity.complos.org. While PPI helices are often favored in organic solvents like n-propanol, PPII helices are typically more stable in aqueous solutions nih.govacs.org. Triproline sequences, in general, show a propensity towards the PPII conformation in water nih.govresearchgate.net.

Table 1: Polyproline Helix Conformations

Helix TypeHandednessResidues per TurnDihedral Angles (φ, ψ)Dominant Amide Bond ConformationHydrogen Bonding
PPIRight-handed~3.3(−75°, 160°)s-cisNone
PPIILeft-handed~3.0(−75°, 145°)s-transNone

Influence of Proline Stereochemistry on Peptide Secondary Structure

The stereochemistry of proline residues significantly impacts peptide secondary structure. The standard L-proline, with its (S) configuration at the α-carbon, is the building block of this compound. The rigid pyrrolidine (B122466) ring of proline restricts the accessible dihedral angles, particularly the φ angle, which is more limited compared to other amino acids plos.orgsigmaaldrich.com. The specific stereochemistry at the proline ring, such as the orientation of substituents on the pyrrolidine ring, can further influence the preference for PPI or PPII conformations nih.gov. For instance, modifications at the C4 position of proline have been shown to alter the stability of these helices, demonstrating a stereoelectronic effect nih.gov.

Role of Pyrrolidine Ring Pucker and Amide Bond Isomerization (s-cis/s-trans)

The pyrrolidine ring of proline can adopt various puckered conformations (e.g., Cγ-exo, Cγ-endo, Cδ-exo, Cδ-endo), which subtly alter the peptide backbone geometry beilstein-journals.org. More critically, the peptide bond preceding proline (X-Pro) exhibits a higher propensity for the s-cis conformation compared to other peptide bonds, which predominantly exist in the s-trans form sigmaaldrich.combeilstein-journals.orgnih.govacs.org. This preference for the s-cis conformation is a key factor in the stabilization of the PPII helix nih.govbeilstein-journals.org. The energy difference between the s-cis and s-trans forms of X-Pro bonds is significantly lower than for other peptide bonds, contributing to their higher prevalence sigmaaldrich.combeilstein-journals.org. The s-cis conformation of the X-Pro bond is associated with ω angles near 0°, while the s-trans conformation is associated with ω angles near 180° nih.govbionity.com.

Advanced Spectroscopic Probes for Conformational Elucidation

Various spectroscopic techniques are employed to probe the secondary structure and conformational dynamics of peptides like this compound.

NMR spectroscopy provides detailed insights into peptide structure and dynamics. It can differentiate between s-cis and s-trans amide bonds preceding proline residues by analyzing specific chemical shifts, particularly of the carbonyl carbon, which typically appears at higher ppm values for s-trans and lower ppm values for s-cis beilstein-journals.orgnorthwestern.eduresearchgate.net. Nuclear Overhauser Effect (NOE) correlations between protons of adjacent residues are crucial for determining backbone dihedral angles (φ and ψ) and thus inferring secondary structure northwestern.edunih.gov. Temperature coefficients of amide proton chemical shifts can indicate the involvement of hydrogen bonds, although polyproline helices are not stabilized by internal hydrogen bonds nih.govsigmaaldrich.com. NMR studies can also reveal the puckering conformations of the pyrrolidine ring and the dynamics of cis-trans isomerization beilstein-journals.orgacs.orgchimia.chucl.ac.uk.

Circular Dichroism (CD) spectroscopy is highly sensitive to peptide secondary structures, providing characteristic spectral signatures for different helical conformations. The PPII helix typically exhibits a strong negative band around 205 nm and a weaker positive band around 225 nm in its CD spectrum nih.govacs.orgchimia.ch. Conversely, the PPI helix shows a strong positive band near 205 nm and a negative band around 230 nm nih.govacs.org. The intensity of these bands is proportional to the helical content, allowing for the quantification of PPI and PPII structures in a sample nih.govacs.orgchimia.chrsc.org.

Table 2: Spectroscopic Signatures of Polyproline Helices

Spectroscopy TechniqueHelix TypeCharacteristic Spectral Feature (Wavelength/Wavenumber)
CD SpectroscopyPPIINegative band ~205 nm, Positive band ~225 nm
CD SpectroscopyPPIPositive band ~205 nm, Negative band ~230 nm
FT-IR SpectroscopyPPIIAmide I band ~1645-1655 cm⁻¹
FT-IR SpectroscopyPPIAmide I band ~1630-1640 cm⁻¹

Infrared (IR) spectroscopy is particularly useful for identifying secondary structures through the analysis of amide vibrations. The Amide I band, primarily arising from the C=O stretching vibration, is highly sensitive to the local hydrogen bonding environment and thus to secondary structure nih.govmdpi.comresearchgate.netmpg.de. For proline-rich peptides, the Amide I band for PPII structures is typically observed in the range of 1645-1655 cm⁻¹, while PPI structures show this band around 1630-1640 cm⁻¹ nih.govnih.govlew.ro. The Amide II band, involving N-H bending and C-N stretching, also provides structural information nih.govresearchgate.net. UV-Vis spectroscopy is primarily used to monitor the presence and deprotection of the Fmoc group, which has characteristic absorption bands in the UV region, but it is less directly informative about the peptide backbone conformation compared to CD or IR spectroscopy mdpi.com.

Compound List:

this compound

Proline (Pro)

L-Proline

D-Proline

Fmoc group

Polyproline type I (PPI) helix

Polyproline type II (PPII) helix

Fluorescence Spectroscopy for Aromatic Interactions

Fluorescence spectroscopy is a powerful tool for probing the local environment and interactions within molecules, particularly those containing aromatic moieties. The 9-fluorenylmethoxycarbonyl (Fmoc) group, attached to the N-terminus of this compound, is inherently fluorescent. This property allows researchers to use the Fmoc group as a spectroscopic probe to study conformational changes and intermolecular interactions within the peptide.

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for a deeper understanding of the electronic structure, conformational landscape, and dynamic behavior of peptides like this compound. These techniques provide atomic-level insights that complement experimental observations.

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical method widely employed to calculate the electronic structure of molecules, providing detailed information about electron distribution, bonding, and energies. For this compound, DFT calculations can elucidate the electronic properties of the Fmoc group and the proline residues, as well as the nature of interactions between them. These calculations can accurately predict bond lengths, bond angles, and molecular orbital energies, which are fundamental to understanding the molecule's stability and reactivity scispace.comresearchgate.net.

DFT can also be used to model and quantify various types of interactions, including non-covalent forces such as hydrogen bonding and van der Waals forces. By calculating interaction energies between different parts of the molecule, DFT can help identify the most stable conformations and the driving forces behind them. For example, DFT can be applied to study the electronic contributions to intramolecular hydrogen bonds or the strength of π-π stacking interactions involving the Fmoc group, providing a theoretical basis for experimental spectroscopic data researchgate.net.

Elucidation of Intramolecular Hydrogen Bonding and Steric Effects

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, allowing researchers to observe how peptides like this compound move and interact in a simulated environment. MD simulations are particularly valuable for understanding the role of intramolecular hydrogen bonding and steric effects in dictating the peptide's conformation.

The proline residues in this compound are known to influence peptide backbone flexibility and conformation due to their cyclic structure, which restricts the rotation of the peptide bond and favors specific dihedral angles ethz.ch. MD simulations can track the formation and breaking of hydrogen bonds, revealing which residues are involved and how stable these interactions are. For instance, simulations can show how the proline residues might orient the Fmoc group or influence the peptide backbone's propensity to form specific turns or coils.

Supramolecular Self Assembly and Nanostructure Formation

Functionalization Strategies for Modulating Self-Assembly and Host-Guest Interactions

The self-assembly behavior of peptides like Fmoc-Pro-Pro-Pro-OH can be significantly influenced by the chemical nature of its constituent parts, particularly the N-terminal Fmoc group and the proline residues.

Role of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a key component that drives and modulates self-assembly. Its aromatic nature facilitates self-organization through π-π stacking and dispersion interactions with other Fmoc groups acs.orgnih.govresearchgate.netd-nb.inforsc.orgfrontiersin.orgacs.org. These interactions contribute to the stability and ordered packing of the assembled structures, often leading to the formation of fibers, nanotubes, or crystalline frameworks rsc.orgacs.orgresearchgate.net. The inherent hydrophobicity of the Fmoc group also plays a role in driving assembly in aqueous environments d-nb.infofrontiersin.org.

Self-Assembly Kinetics and Thermodynamic Aspects

The process by which this compound transitions from individual molecules to ordered supramolecular structures is governed by both thermodynamic principles and kinetic pathways.

Thermodynamic Drivers: Peptide self-assembly is fundamentally a thermodynamically driven process, seeking a state of minimum free energy researchgate.netfrontiersin.orgacs.orgrsc.org. This equilibrium is achieved through the cooperative action of multiple non-covalent interactions. Studies on similar peptides suggest that self-assembly is often entropically driven, with the release of ordered water molecules from hydrophobic surfaces contributing favorably to the entropy change, and energetically favorable due to the cumulative strength of attractive forces acs.orgnih.gov.

Key Non-Covalent Interactions: The self-assembly of this compound is expected to be influenced by a combination of intermolecular forces:

π-π Stacking and Dispersion Forces: These are primarily mediated by the aromatic Fmoc groups, promoting association and stabilizing ordered arrangements acs.orgnih.govresearchgate.netd-nb.inforsc.orgfrontiersin.orgacs.org.

Hydrogen Bonding: Interactions between the peptide backbone's amide hydrogens and carbonyl groups, as well as potentially involving the terminal carboxylic acid and the Fmoc group, contribute to the structural integrity and specific conformations of the assembled units acs.orgnih.govresearchgate.netd-nb.inforsc.org.

Hydrophobic Interactions: The Fmoc group's hydrophobicity drives the association of peptide molecules in aqueous environments by minimizing their contact with water d-nb.infofrontiersin.org.

Kinetic Pathways: The kinetics of self-assembly determine the rate at which these ordered nanostructures form and the specific pathways taken researchgate.netresearchgate.netrsc.org. Common mechanisms include:

Nucleation-Growth: This pathway involves the initial formation of small, unstable aggregates (nuclei), which then serve as templates for the addition of more monomers, leading to the growth of larger structures researchgate.netresearchgate.netrsc.org.

Fmoc-Mediated Assembly Rate: Fmoc-protected peptides and amino acids are often noted for exhibiting relatively rapid self-assembly kinetics, attributed to the favorable intermolecular interactions facilitated by the Fmoc moiety d-nb.info.

The rigid nature of the proline residues in this compound can influence both the nucleation event and the stability of the final assembled state by limiting conformational freedom and dictating specific packing arrangements.

Summary of Non-Covalent Interactions in Peptide Self-Assembly

Interaction TypeContribution to Self-AssemblyRelevance to this compound
π-π Stacking Stabilizes aromatic-rich assemblies (e.g., Fmoc groups), promotes ordered packing.Significant, primarily from the Fmoc group.
Hydrogen Bonding Connects peptide backbones and side chains, crucial for structural integrity and conformations.Present in the peptide backbone and potentially terminal groups.
Hydrophobic Interactions Drives assembly in aqueous media by minimizing contact between nonpolar groups and water.Significant, primarily from the Fmoc group.
Van der Waals Forces General attractive forces between molecules, contributing to overall stability.General contribution.
Electrostatic Interactions Can promote or repel assembly; important for charged residues or modified peptides.Minimal for this compound itself, but relevant for modified analogues or specific environmental conditions.

Compound List

this compound

Fmoc (9-fluorenylmethoxycarbonyl)

Proline (Pro)

Hydroxyproline (Hyp)

Applications in Biomolecular Research and Advanced Materials Science

Fmoc-Pro-Pro-Pro-OH as a Versatile Molecular Scaffold

The rigid and predictable conformation of the polyproline helix, which can be initiated by the Pro-Pro-Pro sequence, makes this compound an excellent scaffold. The Fmoc group not only facilitates solid-phase peptide synthesis (SPPS) but also contributes to the self-assembly properties of the resulting peptides through π-π stacking interactions.

Proline-rich motifs (PRMs) are crucial mediators of protein-protein interactions (PPIs) in a multitude of signaling pathways. These motifs often adopt a polyproline type II (PPII) helix conformation, which is recognized by specific protein domains such as SH3, WW, and EVH1 domains. nih.gov The defined secondary structure of the Pro-Pro-Pro sequence in this compound allows for its use as a rigid scaffold to mimic these naturally occurring PRMs. By incorporating this tripeptide into larger peptide sequences, researchers can design therapeutic candidates that competitively inhibit pathological PPIs. bohrium.com

The development of such peptide-based therapeutics often involves the synthesis of analogs to optimize binding affinity, specificity, and metabolic stability. The use of this compound as a core building block provides a consistent structural foundation upon which modifications to flanking amino acid residues can be systematically explored.

Therapeutic Target ClassRole of Pro-Pro-Pro ScaffoldExample of Research Focus
SH3 Domain-Mediated InteractionsMimicry of PXXP motifs to disrupt signaling cascades in cancer and infectious diseases.Design of peptidomimetics to inhibit aberrant cell proliferation.
WW Domain-Containing ProteinsScaffolding for ligands that interfere with protein degradation pathways.Development of stabilizers for tumor suppressor proteins.
EVH1 Domain InteractionsCreation of inhibitors for processes like actin cytoskeleton regulation, relevant in cell migration and metastasis.Investigation of small molecule inhibitors based on a proline-rich core. pnas.org

The predictable and stable helical structure of polyproline sequences makes them ideal models for studying the fundamental principles of protein folding and stability. This compound can be used to initiate the synthesis of longer polyproline tracts, which serve as molecular rulers or rigid linkers to study distance-dependent interactions in proteins. The inherent rigidity of the polyproline helix, once formed, limits conformational freedom, thereby simplifying the analysis of folding pathways and the thermodynamics of PPIs. chemimpex.com

Furthermore, the fluorescent nature of the Fmoc group can be exploited as a spectroscopic probe to monitor conformational changes and intermolecular interactions within peptides and proteins containing the Pro-Pro-Pro motif.

Research AreaApplication of this compound ScaffoldKey Insights Gained
Protein Folding DynamicsSynthesis of peptides with defined secondary structures to study the kinetics of folding.Understanding the role of rigid structural elements in guiding the folding process.
Protein-Protein Interaction SpecificityCreation of well-defined ligands to probe the binding sites of proline-rich motif binding domains. nih.govElucidation of the key residues and structural features responsible for specific recognition.
Conformational StudiesUse as a building block for peptides to study the influence of local structure on overall protein conformation.Insights into how proline-rich sequences can induce turns and kinks in polypeptide chains. nih.gov

Combinatorial chemistry is a powerful tool for the discovery of new drug leads. This compound can be utilized as a core scaffold in the synthesis of "one-bead-one-compound" (OBOC) peptide libraries. nih.gov In this approach, a large number of diverse peptide sequences are synthesized on individual resin beads. The rigid Pro-Pro-Pro motif can serve as a central structural element, with randomization of the amino acids at positions flanking this core.

These libraries can then be screened against a biological target of interest to identify peptides with high binding affinity. The systematic nature of these libraries allows for the rapid identification of lead compounds for further development. americanpeptidesociety.orgchemrxiv.org

Library TypeRole of this compoundScreening Application
Peptide-Based LibrariesProvides a conserved structural motif to focus the diversity of the library.Identification of inhibitors for enzymes or protein-protein interactions. iwu.edu
Peptidomimetic LibrariesServes as a starting point for the synthesis of more drug-like molecules with improved pharmacokinetic properties.Discovery of novel ligands for receptors involved in disease pathways.

Understanding the relationship between the structure of a peptide and its biological activity (SAR) is fundamental to drug design. The defined conformation of the Pro-Pro-Pro sequence provides a stable framework for systematically altering other parts of a peptide to probe their impact on activity. By synthesizing a series of analogs where specific amino acids are substituted, researchers can map the key residues responsible for biological function.

For example, in the development of antimicrobial peptides (AMPs), proline-rich sequences have been shown to be important for their mechanism of action. dovepress.com Using this compound as a building block, SAR studies can be conducted to optimize the potency and selectivity of these AMPs. nih.gov

Peptide ClassModification StrategyOutcome of SAR Studies
Opioid PeptidesC-terminal modification of peptides containing a proline-rich core. nih.govIdentification of key pharmacophores for receptor binding and activity.
Proteasome ModulatorsAltering sequences flanking a Pro-Pro motif to switch between inhibitory and activating functions. acs.orgUnderstanding the molecular basis for allosteric regulation of the proteasome.
Antimicrobial PeptidesSystematic substitution of residues around a proline-rich region.Optimization of antimicrobial efficacy and reduction of toxicity.

Integration into Biomaterials Engineering

The self-assembly properties and structural rigidity of peptides containing the Pro-Pro-Pro motif make them attractive components for the construction of novel biomaterials.

The conjugation of peptides to synthetic polymers can create hybrid materials with enhanced properties for applications such as drug delivery. This compound can be incorporated into peptides that are then attached to polymers. The proline-rich sequence can act as a rigid linker, ensuring a defined distance and orientation between the polymer and a targeting ligand or therapeutic agent attached to the peptide. biosyn.com

These polymer-peptide conjugates can self-assemble into nanoparticles or other supramolecular structures, encapsulating drugs and protecting them from degradation. The targeting peptide component can then direct the conjugate to specific cells or tissues, leading to a more effective and less toxic therapeutic outcome. nih.govnih.gov

Polymer TypeRole of Pro-Pro-Pro Containing PeptideApplication
Poly(ethylene glycol) (PEG)Acts as a rigid spacer between the polymer and a cell-targeting moiety.Targeted drug delivery to cancer cells.
Biocompatible PolyestersProvides a structural element to control the self-assembly of the conjugate into micelles or vesicles.Controlled release of therapeutic agents.
Stimuli-Responsive PolymersThe peptide linker can be designed to be cleaved by specific enzymes at the target site, triggering drug release.Site-specific drug delivery in response to disease-specific microenvironments.

Design of Functional Biomaterials with Tailored Proline-Rich Motifs

Proline-rich motifs (PRMs) are prevalent in various proteins and are crucial for mediating protein-protein interactions in fundamental biological processes such as signal transduction and cell motility. acs.org The incorporation of PRMs, facilitated by building blocks like this compound, into synthetic biomaterials allows for the creation of functional materials that can mimic or modulate these biological interactions.

A defining characteristic of polyproline sequences is their propensity to adopt a stable, left-handed polyproline II (PPII) helix conformation. bionity.comnih.gov This secondary structure is an extended, rigid rod-like helix that does not rely on internal hydrogen bonding for its stability. bionity.com Instead, its stability arises from steric interactions between the adjacent pyrrolidine (B122466) rings of the proline residues. acs.org The absence of intramolecular hydrogen bonds leaves the backbone amide carbonyls exposed and available for intermolecular interactions, making the PPII helix an excellent motif for molecular recognition. nih.gov

Researchers leverage these properties to design functional biomaterials such as hydrogels. For example, hydrogels can be formed through the specific, non-covalent binding between PRMs and their cognate protein domains, such as SH3 or WW domains. bionity.comresearchgate.netnih.gov By synthesizing polypeptides with multiple PRMs and mixing them with polypeptides containing multiple WW domains, a cross-linked hydrogel network can be formed. nih.gov These materials often exhibit desirable "smart" properties, including shear-thinning and self-healing, making them suitable for applications like cell encapsulation. nih.gov Furthermore, surfaces coated with PPII peptides have demonstrated promising antifouling properties, which is a critical attribute for many biomedical devices. nih.gov The Fmoc group on this compound also plays a crucial role, as its aromatic nature can drive the self-assembly of the peptide into nanofibers and other supramolecular structures through π-π stacking interactions, forming the basis of hydrogels or functional coatings. beilstein-journals.orgnih.gov

Table 1: Structural Properties of the Polyproline II (PPII) Helix
PropertyDescriptionReference
HandednessLeft-handed helix. bionity.com
Residues per TurnApproximately 3.0. acs.orgbionity.com
Rise per ResidueApproximately 3.1 Å. bionity.com
Backbone Dihedral Angles (φ, ψ)Roughly (-75°, +145° to +150°). acs.orgbionity.com
Peptide Bond IsomerExclusively trans. bionity.com
StabilizationSteric interactions between proline rings; lacks internal hydrogen bonding. acs.orgbionity.com

Research on Biomimetic Systems and Artificial Collagen Constructs

Collagen, the most abundant protein in mammals, is a cornerstone of the extracellular matrix (ECM), providing structural integrity to tissues such as skin, bone, and cartilage. nih.govnih.gov Its fundamental structure is a right-handed triple helix composed of three individual left-handed polyproline-II type helices. nih.govacs.orgdaneshyari.com This unique structure is dictated by a characteristic repeating amino acid sequence, Gly-X-Y, where X is often proline (Pro) and Y is frequently 4-hydroxyproline (Hyp). nih.govrsc.orgnews-medical.net

The triproline sequence within this compound makes it a relevant component for the synthesis of collagen-mimetic peptides (CMPs). These synthetic peptides are invaluable tools for investigating the principles of collagen folding, stability, and biological function. nih.govnih.gov Standard Fmoc-based solid-phase peptide synthesis (SPPS) is commonly employed to create CMPs with sequences like (Pro-Pro-Gly)n, which can self-assemble into stable triple helices. nih.govacs.org

Research in this area focuses on understanding how different amino acid substitutions affect the thermal stability and folding of the collagen triple helix. The placement of proline at the X position and hydroxyproline at the Y position generally yields the most stable triple helix. daneshyari.com this compound can be used in segment condensation strategies or in the stepwise synthesis of these repeating units.

Moreover, these collagen-inspired building blocks are being used to create novel biomaterials. For instance, researchers have demonstrated that co-assembling a collagen-inspired peptide, such as Fmoc-Gly-Pro-Hyp, with other self-assembling units like Fmoc-Phe-Phe can produce hybrid hydrogels. acs.org These hybrid materials exhibit a PPII helical conformation characteristic of collagen and can possess enhanced mechanical rigidity compared to the individual components. acs.org This approach opens avenues for developing advanced biomaterials that mimic the structural features of the natural ECM for applications in tissue engineering and regenerative medicine. nih.govfrontiersin.org

Table 2: Examples of Collagen-Mimetic Peptide (CMP) Sequences and Research Focus
Peptide SequencePrimary Research FocusReference
(Pro-Pro-Gly)7Fundamental model for collagen triple helix formation and stability studies. nih.govacs.org
(Pro-Hyp-Gly)10Investigating higher-order self-assembly into filamentous structures. nih.gov
Ac-(Pro-Hyp-Gly)7-NH2Studying the effect of co-solutes (e.g., carbohydrates) on thermal stability.
Fmoc-Gly-Pro-Hyp co-assembled with Fmoc-Phe-PheCreation of hybrid hydrogels with PPII architecture and enhanced mechanical properties. acs.org
(flp-Flp-Gly)7 (flp = (2S,4S)-4-fluoroproline)Designing heterotrimeric collagen models and probes for damaged collagen. nih.govnih.gov

Q & A

Q. What is the role of Fmoc-Pro-Pro-Pro-OH in solid-phase peptide synthesis (SPPS), and how does its structure influence coupling efficiency?

  • Methodological Answer : this compound is a tripeptide building block used in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amine during synthesis, allowing sequential deprotection and coupling. Proline’s cyclic structure introduces steric hindrance, which can slow coupling kinetics. Researchers should use activated coupling reagents (e.g., HOBt/DIC) and extended reaction times (2–4 hours) to ensure complete incorporation. Monitoring via Kaiser or TNBS tests is critical to confirm coupling completion .

Q. What analytical methods are recommended for assessing the purity and identity of this compound post-synthesis?

  • Methodological Answer :
  • HPLC : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity ≥90% .
  • NMR Spectroscopy : 1^1H and 13C^{13}\text{C} NMR in deuterated DMSO or CDCl3_3 can confirm structural integrity, focusing on characteristic proline backbone signals (δ 1.8–2.5 ppm for pyrrolidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+^+ at m/z ~600–650) .

Advanced Research Questions

Q. How can researchers optimize SPPS protocols to overcome challenges associated with sequential proline residues in this compound?

  • Methodological Answer : Sequential prolines increase rigidity and aggregation risk. Mitigation strategies include:
  • Double Coupling : Repeat coupling steps with fresh reagents.
  • Additives : Use 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance activation.
  • Solvent Optimization : Replace DMF with NMP for better solubility.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield .
    Reproducibility requires rigorous documentation of resin swelling, temperature, and agitation speed .

Q. What strategies are effective in resolving discrepancies in reported solubility parameters of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, and peptide concentration. Systematic approaches include:
  • Solvent Screening : Test DCM/DMF mixtures, TFE, or HFIP for solubility.
  • Temperature Gradients : Assess solubility at 4°C, 25°C, and 40°C.
  • Co-Solvents : Add 10% DMSO to aqueous buffers for in-solution studies.
    Document all conditions (e.g., pH, ionic strength) to enable cross-study comparisons .

Q. How does the conformational rigidity of this compound influence its incorporation into peptide nanostructures or β-sheet formations?

  • Methodological Answer : Proline’s restricted φ-angle disrupts α-helix formation but stabilizes polyproline helices or β-turns. To study its impact:
  • Circular Dichroism (CD) : Compare spectra in aqueous vs. TFE to detect secondary structures.
  • Molecular Dynamics (MD) : Simulate backbone flexibility and hydrogen-bonding patterns.
  • X-ray Crystallography : Resolve crystal packing for rigid segments.
    Proline-rich sequences are prone to amyloid-like aggregation; use Thioflavin T assays to monitor fibril formation .

Q. How should researchers address conflicting data on the stability of this compound under acidic cleavage conditions?

  • Methodological Answer : Acid sensitivity varies with cleavage reagents (e.g., TFA vs. milder AcOH/HFIP). To resolve conflicts:
  • Kinetic Studies : Monitor deprotection rates via HPLC at timed intervals.
  • Side-Chain Protection : Use tert-butyl or trityl groups for proline side chains.
  • Low-Temperature Cleavage : Perform reactions at 0–4°C to minimize degradation.
    Validate stability using LC-MS post-cleavage .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing variability in SPPS yields of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., coupling time, reagent equivalents).
  • ANOVA : Compare batch-to-batch yields (n ≥ 3 replicates).
  • Multivariate Regression : Identify dominant factors (e.g., resin type, solvent volume).
    Report confidence intervals and p-values to ensure rigor .

Q. How can researchers validate the absence of racemization in this compound during prolonged synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) to separate enantiomers.
  • Marfey’s Reagent : Derivatize hydrolyzed peptides and compare retention times to L/D standards.
  • Optical Rotation : Measure [α]D_D values against reference data.
    Racemization is temperature-dependent; maintain synthesis below 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.